molecular formula C8H4ClN5 B12793153 6-Chlorotetraazolo(5,1-a)phthalazine CAS No. 52494-54-9

6-Chlorotetraazolo(5,1-a)phthalazine

Cat. No.: B12793153
CAS No.: 52494-54-9
M. Wt: 205.60 g/mol
InChI Key: AMLJDEYMDUHUAS-UHFFFAOYSA-N
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Description

6-Chlorotetraazolo(5,1-a)phthalazine is a heterocyclic compound that belongs to the class of phthalazines. Phthalazines are bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities. The presence of a chlorine atom and a tetraazolo group in the phthalazine ring makes this compound a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorotetraazolo(5,1-a)phthalazine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine, followed by chlorination and subsequent reaction with sodium azide to introduce the tetraazolo group. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chlorotetraazolo(5,1-a)phthalazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chlorotetraazolo(5,1-a)phthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chlorotetraazolo(5,1-a)phthalazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), and modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors. These interactions lead to its pharmacological effects, including anti-inflammatory and anticonvulsant activities .

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound without the chlorine and tetraazolo groups.

    6-Chlorophthalazine: Similar structure but lacks the tetraazolo group.

    Tetraazolo(5,1-a)phthalazine: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chlorotetraazolo(5,1-a)phthalazine is unique due to the presence of both the chlorine atom and the tetraazolo group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chlorotetrazolo[5,1-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN5/c9-7-5-3-1-2-4-6(5)8-10-12-13-14(8)11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLJDEYMDUHUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=NN3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200487
Record name 6-Chlorotetraazolo(5,1-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52494-54-9
Record name 6-Chlorotetraazolo(5,1-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052494549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC179944
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chlorotetraazolo(5,1-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLOROTETRAAZOLO(5,1-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3T5TW3HYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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